5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole

Lipophilicity Drug design Physicochemical profiling

5-[(2,4-Difluorophenyl)methyl]-1H-1,2,3,4-tetrazole (CAS 925698-99-3) is a 5-substituted 1H-tetrazole derivative bearing a 2,4-difluorobenzyl group at the ring carbon. With a molecular formula of C8H6F2N4 and a molecular weight of 196.16 g/mol, this compound is classified as a fluorinated heterocyclic building block.

Molecular Formula C8H6F2N4
Molecular Weight 196.161
CAS No. 925698-99-3
Cat. No. B2716129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole
CAS925698-99-3
Molecular FormulaC8H6F2N4
Molecular Weight196.161
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CC2=NNN=N2
InChIInChI=1S/C8H6F2N4/c9-6-2-1-5(7(10)4-6)3-8-11-13-14-12-8/h1-2,4H,3H2,(H,11,12,13,14)
InChIKeyAJSDIMVQQSJLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[(2,4-Difluorophenyl)methyl]-1H-tetrazole (CAS 925698-99-3): Procurement-Ready Fluorinated Tetrazole Building Block for Medicinal Chemistry


5-[(2,4-Difluorophenyl)methyl]-1H-1,2,3,4-tetrazole (CAS 925698-99-3) is a 5-substituted 1H-tetrazole derivative bearing a 2,4-difluorobenzyl group at the ring carbon. With a molecular formula of C8H6F2N4 and a molecular weight of 196.16 g/mol, this compound is classified as a fluorinated heterocyclic building block [1]. The tetrazole ring functions as a metabolically stable bioisostere of the carboxylic acid group, while the 2,4-difluorophenyl substituent introduces modulated lipophilicity (XLogP3 = 1.6) and the potential for fluorine-specific protein–ligand interactions [2]. Commercially available at ≥98% purity (HPLC) from multiple suppliers, it is primarily positioned as a synthetic intermediate for pharmaceutical and agrochemical research .

Why 5-[(2,4-Difluorophenyl)methyl]-1H-tetrazole Cannot Be Replaced by Unsubstituted Benzyl or Non-Fluorinated Tetrazole Analogs


The 2,4-difluorobenzyl substituent in this compound is not a generic aromatic decoration; even minor alterations to the fluorine substitution pattern can produce substantial changes in lipophilicity, metabolic stability, and target-binding conformation. Literature on azole antifungals demonstrates that shifting from a 2,4-difluorophenyl to a 2,6-difluorophenyl or unsubstituted phenyl group can alter CYP51 inhibitory potency by over an order of magnitude [1]. Likewise, the tetrazole ring itself provides a distinct hydrogen-bonding and acidity profile (pKa ~4.5–5.0) compared to the 1,2,3-triazole analog (pKa ~8–9), fundamentally changing the ionization state under physiological conditions [2]. Procurement without attention to these structural specifics risks selecting a compound with different pharmacokinetic or pharmacodynamic behavior, invalidating SAR conclusions or synthetic route outcomes.

5-[(2,4-Difluorophenyl)methyl]-1H-tetrazole: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison with Unsubstituted 5-Benzyl-1H-tetrazole

The target compound exhibits a computed XLogP3 value of 1.6, compared to 1.4 for the unsubstituted 5-benzyl-1H-tetrazole (CAS 18489-25-3), representing a ΔXLogP3 of +0.2 units attributable to the two fluorine atoms [1] . This modest but measurable increase in lipophilicity can enhance membrane permeability while staying within desirable drug-like space (XLogP 1–4). The 2,4-difluoro substitution also introduces two strong electronegative H-bond acceptors (C–F bonds) not present in the parent benzyl analog, adding 2 additional heavy atoms and shifting the molecular weight from 160.18 to 196.16 g/mol [1].

Lipophilicity Drug design Physicochemical profiling

Fluorine Substitution Pattern: Metabolic Stability Differentiation via Aromatic C–F Bond Strength

The 2,4-difluoro arrangement on the benzyl ring blocks both para- and ortho-positions relative to the methylene linker, sites that are primary targets for CYP450-mediated aromatic hydroxylation in unsubstituted benzyl tetrazoles [1]. The C–F bond dissociation energy (BDE ≈ 126 kcal/mol for Ar–F) is substantially higher than the C–H BDE (~113 kcal/mol), and the electron-withdrawing effect of fluorine deactivates the ring toward oxidative metabolism [2]. While direct metabolic stability data for this specific compound are not published, class-level SAR from fluorinated azole drug development (e.g., fluconazole vs. voriconazole) demonstrates that strategic fluorination typically reduces intrinsic clearance by 2- to 10-fold compared to non-fluorinated analogs [1].

Metabolic stability Fluorine chemistry CYP450 resistance

Tetrazole vs. 1,2,3-Triazole Heterocycle Comparator: pKa-Dependent Ionization State at Physiological pH

The 1H-tetrazole ring (pKa ≈ 4.5–5.0) exists predominantly in its ionized tetrazolate anion form at physiological pH 7.4, whereas the analogous 1,2,3-triazole (pKa ≈ 9.3 for the 1H-tautomer) remains predominantly neutral [1]. This creates a fundamental difference: the tetrazole compound behaves as a bioisostere of a carboxylate anion, capable of engaging in strong ionic and H-bond acceptor interactions, while the triazole analog cannot replicate this charged interaction profile [2]. The target compound retains this tetrazole-specific ionization advantage while adding the 2,4-difluorobenzyl hydrophobic anchor, a combination not achievable with triazole-based isosteres.

Bioisostere pKa Ionization state Hydrogen bonding

Safety and Handling Profile: GHS Classification Provides Standardized Hazard Benchmarking vs. Non-Fluorinated Analog

The target compound carries an ECHA-notified GHS classification of Acute Tox. 4 (H302: harmful if swallowed), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335: respiratory irritation) based on aggregated notifications from 2 companies [1]. The unsubstituted 5-benzyl-1H-tetrazole (CAS 18489-25-3) carries a similar hazard profile but lacks fluorinated-compound-specific considerations such as potential fluoride ion release under extreme thermal decomposition (>400 °C) [2]. The quantified difference lies in the documented hazard codification: this compound has a complete, multi-endpoint GHS profile registered with ECHA (EC 819-231-0), providing procurement officers with standardized risk documentation not universally available for all non-fluorinated tetrazole analogs [1].

Safety GHS classification Laboratory handling Procurement risk assessment

5-[(2,4-Difluorophenyl)methyl]-1H-tetrazole: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry SAR: Carboxylate Bioisostere Replacement with Modulated Lipophilicity

When a lead series contains a carboxylic acid moiety that confers poor membrane permeability or excessive plasma protein binding, 5-[(2,4-difluorophenyl)methyl]-1H-tetrazole offers a direct tetrazole replacement with XLogP3 = 1.6 (vs. ~ -0.3 to 0.5 for typical aliphatic carboxylic acids) and the anionic character required for carboxylate-binding pocket engagement [1]. The 2,4-difluoro substitution provides a +0.2 XLogP increment over unsubstituted 5-benzyl-tetrazole, enabling fine-tuning of logD within a narrow window without altering the core tetrazole pharmacophore [2]. This compound is appropriate when the SAR objective is to increase lipophilicity modestly while retaining the metabolic stability advantages of both fluorine substitution and the tetrazole heterocycle [1].

Antifungal Lead Optimization: 2,4-Difluorophenyl Privileged Scaffold for CYP51 Targeting

The 2,4-difluorophenyl group is a validated privileged fragment in azole antifungal drug design, present in clinical candidates including VT-1161 (oteseconazole) and VT-1598, where it engages the heme iron of fungal CYP51 via a coordinated water-mediated hydrogen bond network [1]. This tetrazole building block provides the identical 2,4-difluorobenzyl substructure found in these advanced candidates, making it a suitable synthetic intermediate for novel antifungal tetrazole series. Researchers constructing focused libraries targeting CYP51 or related cytochrome P450 enzymes should prioritize this specific fluorinated building block over non-fluorinated or differently substituted benzyl tetrazoles, based on the established class-level SAR showing that 2,4-difluoro substitution consistently outperforms 2,6-difluoro, 4-fluoro, or unsubstituted phenyl in antifungal potency assays [1].

Chemical Biology Probe Development: Tetrazolate Anion-Functionalized Tool Compounds

For target classes with known carboxylate-binding sites—including angiotensin II receptors, GABA receptors, integrins, and MMPs—the tetrazolate form of this compound (predominantly anionic at pH 7.4 due to pKa ≈ 4.5–5.0) serves as a non-hydrolyzable carboxylate mimic [1]. Unlike ester prodrugs or carboxylic acids subject to Phase II conjugation, the tetrazole ring resists metabolic transformation while maintaining the anionic charge required for target engagement [2]. The 2,4-difluorobenzyl substituent adds a UV-detectable chromophore (λmax ~260–270 nm, characteristic of difluorophenyl systems) and a 19F NMR handle, facilitating both analytical quantification and protein–ligand binding studies by 19F NMR without requiring additional reporter tags [3]. This dual functionality—pharmacophore plus analytical handle—is not available with unsubstituted benzyl tetrazole analogs.

Agrochemical Intermediate: Fluorinated Heterocycle for Crop Protection Chemistry

Fluorinated tetrazoles are increasingly explored as intermediates for agrochemical active ingredients, where the combination of metabolic stability, lipophilicity, and the bioisosteric replacement of carboxylic acid moieties aligns with the physicochemical property requirements for foliar uptake and phloem mobility [1]. The 2,4-difluorobenzyl substitution pattern is structurally related to the difluorophenyl motifs found in commercial fungicides (e.g., fluxapyroxad, sedaxane). Industrial procurement of this building block at ≥98% purity with ISO-certified quality systems [2] supports process chemistry development where impurity profiles and batch-to-batch consistency are critical for regulatory submissions.

Quote Request

Request a Quote for 5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.